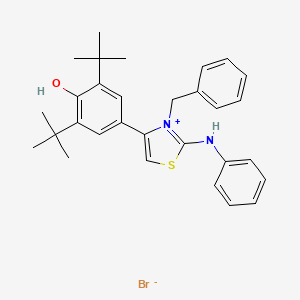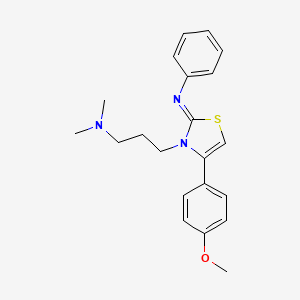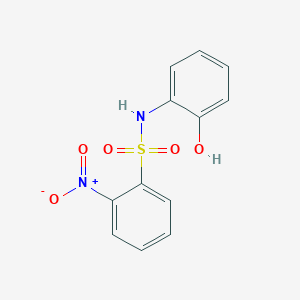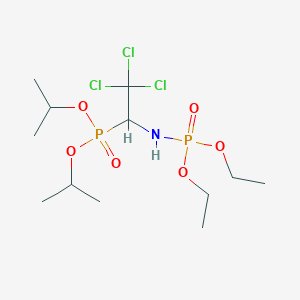![molecular formula C11H12Br2O B3823553 4,10-Dibromotetracyclo[6.3.0.02,6.05,9]undecan-3-one](/img/structure/B3823553.png)
4,10-Dibromotetracyclo[6.3.0.02,6.05,9]undecan-3-one
Overview
Description
4,10-Dibromotetracyclo[63002,605,9]undecan-3-one is a complex organic compound with the molecular formula C11H12Br2O It is characterized by its tetracyclic structure, which includes two bromine atoms and a ketone functional group
Preparation Methods
The synthesis of 4,10-Dibromotetracyclo[6.3.0.02,6.05,9]undecan-3-one typically involves multiple steps, including the formation of the tetracyclic core and the introduction of bromine atoms. One common synthetic route involves the cyclization of a suitable precursor, followed by bromination under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4,10-Dibromotetracyclo[6.3.0.02,6.05,9]undecan-3-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
4,10-Dibromotetracyclo[6.3.0.02,6.05,9]undecan-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 4,10-Dibromotetracyclo[6.3.0.02,6.05,9]undecan-3-one depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the bromine atoms and the ketone group. These functional groups can participate in various chemical transformations, leading to the formation of new compounds. In biological systems, its interactions with molecular targets and pathways would need to be studied to understand its effects .
Comparison with Similar Compounds
4,10-Dibromotetracyclo[6.3.0.02,6.05,9]undecan-3-one can be compared with other tetracyclic compounds that contain bromine atoms and ketone groups. Similar compounds include:
4,10-Dichlorotetracyclo[6.3.0.02,6.05,9]undecan-3-one: Similar structure but with chlorine atoms instead of bromine.
4,10-Diiodotetracyclo[6.3.0.02,6.05,9]undecan-3-one: Similar structure but with iodine atoms instead of bromine.
4,10-Difluorotetracyclo[6.3.0.02,6.05,9]undecan-3-one: Similar structure but with fluorine atoms instead of bromine The uniqueness of 4,10-Dibromotetracyclo[63002,6
Properties
IUPAC Name |
4,10-dibromotetracyclo[6.3.0.02,6.05,9]undecan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2O/c12-6-2-4-3-1-5-7(4)11(14)10(13)9(5)8(3)6/h3-10H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBLSJMPYGDIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3CC(C2C4C1C3C(=O)C4Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B3823475.png)


![3-[6-[2-anilino-4-(4-methoxyphenyl)-1,3-thiazol-3-ium-3-yl]hexyl]-4-(4-methoxyphenyl)-N-phenyl-1,3-thiazol-3-ium-2-amine;dibromide](/img/structure/B3823501.png)
![2-[4-(1-Adamantyl)phenoxy]ethyl-diethyl-methylazanium;iodide](/img/structure/B3823510.png)
![Methyl 2-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoate](/img/structure/B3823516.png)
![1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-2-ylmethylamino)pyrrolidin-2-one](/img/structure/B3823524.png)
![N-({[3-(diethylamino)-2-hydroxypropyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B3823534.png)
![ethyl N-[2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate](/img/structure/B3823548.png)
![2-Amino-5-[(3-chlorophenyl)methyl]-1,3-thiazol-4-one;hydrochloride](/img/structure/B3823557.png)

![N-[2-(1,3-diphenyl-1H-pyrazol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B3823566.png)
![Benzamide, 4-methoxy-N-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B3823567.png)

